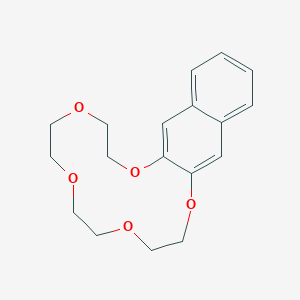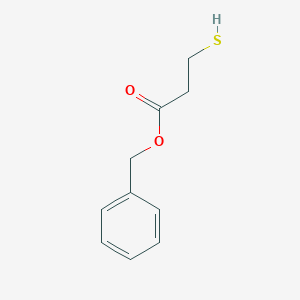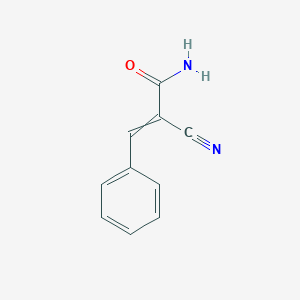
2-Ciano-3-fenilprop-2-enamida
Descripción general
Descripción
2-Cyano-3-phenylprop-2-enamide is an organic compound with the molecular formula C10H8N2O. It is characterized by the presence of a cyano group (–CN) and a phenyl group (–C6H5) attached to a prop-2-enamide backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Aplicaciones Científicas De Investigación
2-Cyano-3-phenylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mecanismo De Acción
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Cyano-3-phenylprop-2-enamide are not well-studied. These properties play a crucial role in determining the bioavailability of the compound. More research is needed to understand the pharmacokinetics of 2-Cyano-3-phenylprop-2-enamide .
Análisis Bioquímico
Biochemical Properties
The available information does not provide specific details about the enzymes, proteins, and other biomolecules it interacts with .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 2-Cyano-3-phenylprop-2-enamide in laboratory settings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Cyano-3-phenylprop-2-enamide can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of cyanoacetamide with benzaldehyde in the presence of a base such as piperidine or pyridine. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product with high efficiency .
Industrial Production Methods: While specific industrial production methods for 2-Cyano-3-phenylprop-2-enamide are not extensively documented, the Knoevenagel condensation remains a viable method for large-scale synthesis. The scalability of this reaction makes it suitable for industrial applications, provided that the reaction conditions are optimized for maximum yield and purity.
Types of Reactions:
Cyclodimerization: 2-Cyano-3-phenylprop-2-enamide undergoes cyclodimerization reactions, forming complex cyclic structures.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Reduction Reactions: Reduction of the cyano group can lead to the formation of amines.
Common Reagents and Conditions:
Bases: Piperidine, pyridine
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: Ethanol, methanol, dichloromethane
Major Products:
Cyclodimerization Products: Complex cyclic compounds
Reduction Products: Amines
Comparación Con Compuestos Similares
2-Cyano-3-(dimethylamino)-N-phenylprop-2-enamide: Similar structure with a dimethylamino group instead of a phenyl group.
2-Cyano-3-phenylprop-2-enamide derivatives: Various derivatives with different substituents on the phenyl ring or modifications at the cyano group.
Uniqueness: 2-Cyano-3-phenylprop-2-enamide is unique due to its specific combination of a cyano group and a phenyl group on a prop-2-enamide backbone. This structural arrangement imparts distinct reactivity and stability, making it a valuable compound in synthetic chemistry and research applications.
Propiedades
IUPAC Name |
2-cyano-3-phenylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-6H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGACPGKMWWAIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
709-79-5 | |
| Record name | 2-Cyano-3-phenylacrylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=709-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What unique reactivity does 2-cyano-3-phenylprop-2-enamide exhibit, and what implications does this have for chemical synthesis?
A1: The paper "Novel cyclodimerisation reactions of 2-cyano-3-phenylprop-2-enamide" [] focuses specifically on the unique ability of this compound to undergo cyclodimerization reactions. This means that two molecules of 2-cyano-3-phenylprop-2-enamide can react with each other to form a cyclic dimer. While the abstract doesn't delve into specific reaction conditions or products, this characteristic highlights the compound's potential as a building block for creating more complex cyclic structures. This is particularly relevant in organic synthesis, where generating diverse cyclic compounds is crucial for developing new pharmaceuticals, materials, and other valuable molecules.
Q2: How is 2-cyano-3-phenylprop-2-enamide utilized in the synthesis of other compounds?
A2: The research paper "N-hetaryl-2-cyanoacetamides in the synthesis of substituted (E)-N-hetaryl-2-cyanoacrylamides, (E)-N-alkyl-N-hetaryl-2-cyanoacrylamides, and 6-amino-2-oxo-4-phenyl-1-(pyridin-2-yl)-1,2-dihydropyridine-3,5-dicarbonitriles" [] showcases the use of 2-cyano-3-phenylprop-2-enamide as a precursor in multi-step synthesis. Specifically, it's employed to create a variety of substituted (E)-N-hetaryl-2-cyanoacrylamides and related compounds. This highlights the versatility of 2-cyano-3-phenylprop-2-enamide as a synthetic intermediate for accessing a diverse range of chemical structures with potentially valuable properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


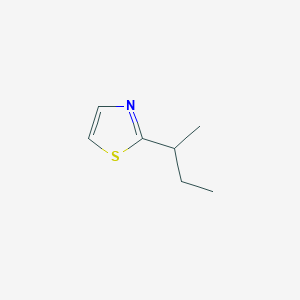
![4-[(4-Amino-2-chlorophenyl)methyl]-3-chloroaniline](/img/structure/B99565.png)
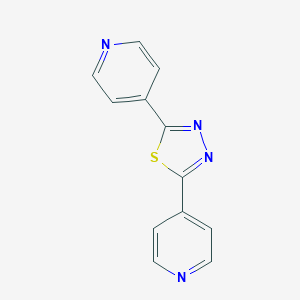
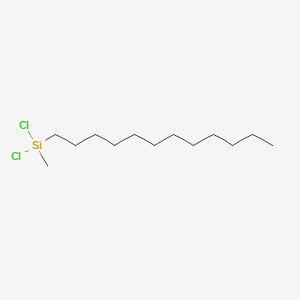
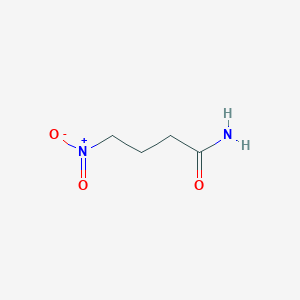
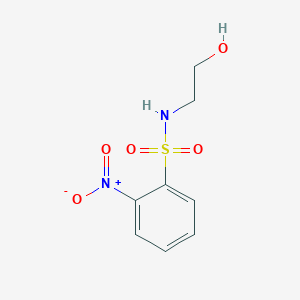
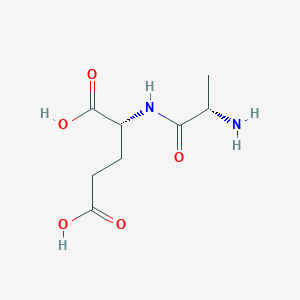
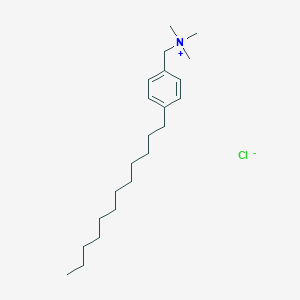
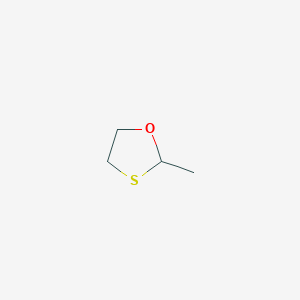
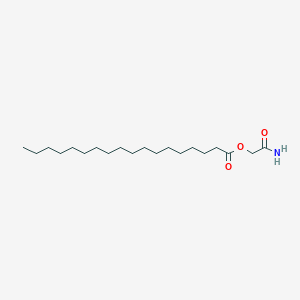
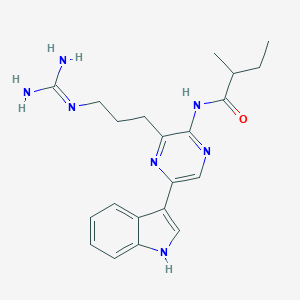
![[(2E,4E)-hexa-2,4-dienyl] butanoate](/img/structure/B99588.png)
